![molecular formula C21H30N4O7 B153812 [(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-3-yl] pentanoate CAS No. 137057-57-9](/img/structure/B153812.png)
[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-3-yl] pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-3-yl] pentanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and biotechnology. It is a nucleoside analog that is used as a substrate for DNA and RNA synthesis, making it a valuable tool for studying the mechanisms of DNA replication and transcription.
Mechanism of Action
[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-3-yl] pentanoate acts as a nucleoside analog, meaning that it mimics the structure of natural nucleosides in DNA and RNA. When incorporated into DNA or RNA, it can interfere with the normal replication and transcription processes, leading to the inhibition of viral replication or the promotion of plant growth.
Biochemical and Physiological Effects:
[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-3-yl] pentanoate has been shown to have several biochemical and physiological effects. In vitro studies have shown that it inhibits the replication of certain viruses such as herpes simplex virus and human immunodeficiency virus. It has also been shown to promote the growth and development of plants, making it a valuable tool in agriculture.
Advantages and Limitations for Lab Experiments
[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-3-yl] pentanoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a valuable tool for studying the mechanisms of DNA replication and transcription, as well as for genetic engineering and biotechnology research.
However, there are also some limitations to using [(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-3-yl] pentanoate in lab experiments. It can be expensive to synthesize, and it may not be readily available in some laboratories. Additionally, it may have different effects on different organisms, making it difficult to generalize its effects.
Future Directions
There are several future directions for research on [(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-3-yl] pentanoate. One area of research could focus on its potential applications as an antiviral agent, particularly in the treatment of herpes simplex virus and human immunodeficiency virus. Another area of research could focus on its potential applications in genetic engineering and biotechnology, particularly in the development of new DNA sequencing and synthesis methods.
Additionally, further research could be done on the mechanisms of action of [(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-3-yl] pentanoate, particularly in relation to its effects on different organisms and its potential side effects. This could help to better understand its potential applications and limitations in various fields.
Synthesis Methods
[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-3-yl] pentanoate can be synthesized by several methods. One of the most commonly used methods is the nucleophilic substitution reaction between 6-methoxypurine and 2,3,5-tri-O-benzoyl-D-ribose, followed by acylation with pentanoic anhydride. Another method involves the condensation of 2,3,5-tri-O-benzoyl-D-ribose with 6-methoxypurine in the presence of a Lewis acid catalyst, followed by deprotection and acylation with pentanoic anhydride.
Scientific Research Applications
[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-3-yl] pentanoate has been extensively used in scientific research due to its potential applications in various fields. In medicine, it has been used as a substrate for DNA and RNA synthesis, making it a valuable tool for studying the mechanisms of DNA replication and transcription. It has also been used as an antiviral agent, as it inhibits the replication of certain viruses such as herpes simplex virus and human immunodeficiency virus.
In agriculture, [(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-3-yl] pentanoate has been used as a plant growth regulator, as it promotes the growth and development of plants. It has also been used as a pesticide, as it inhibits the growth of certain pests such as aphids and spider mites.
In biotechnology, [(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-3-yl] pentanoate has been used as a substrate for DNA sequencing and synthesis, making it a valuable tool for genetic engineering and biotechnology research.
properties
CAS RN |
137057-57-9 |
|---|---|
Product Name |
[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-3-yl] pentanoate |
Molecular Formula |
C21H30N4O7 |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-3-yl] pentanoate |
InChI |
InChI=1S/C21H30N4O7/c1-4-6-8-14(27)31-17-13(10-26)30-21(18(17)32-15(28)9-7-5-2)25-12-24-16-19(25)22-11-23-20(16)29-3/h11-13,17-18,21,26H,4-10H2,1-3H3/t13-,17-,18+,21-/m1/s1 |
InChI Key |
VVBJRAWVCCBYTM-BQSVUJTJSA-N |
Isomeric SMILES |
CCCCC(=O)O[C@@H]1[C@H](O[C@H]([C@H]1OC(=O)CCCC)N2C=NC3=C2N=CN=C3OC)CO |
SMILES |
CCCCC(=O)OC1C(OC(C1OC(=O)CCCC)N2C=NC3=C2N=CN=C3OC)CO |
Canonical SMILES |
CCCCC(=O)OC1C(OC(C1OC(=O)CCCC)N2C=NC3=C2N=CN=C3OC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



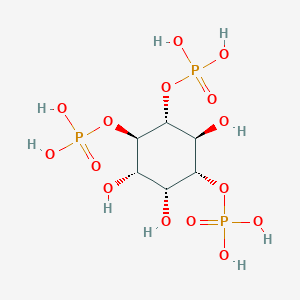
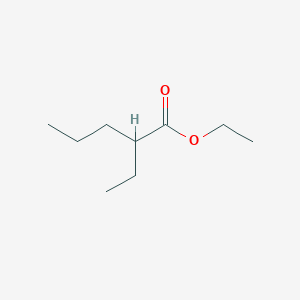

![(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxy-3-methyloct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B153735.png)
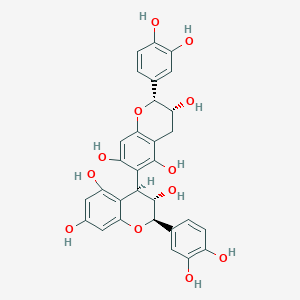
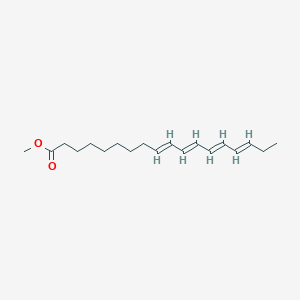
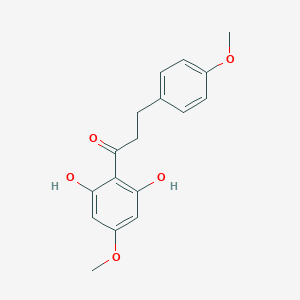

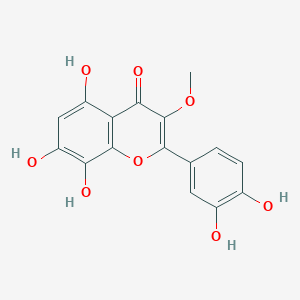
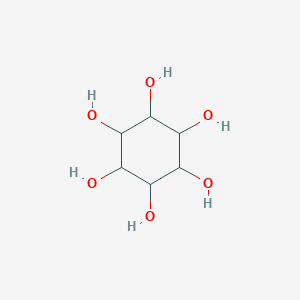
![1-[(2S)-2-ethynylpiperidin-1-yl]ethan-1-one](/img/structure/B153750.png)
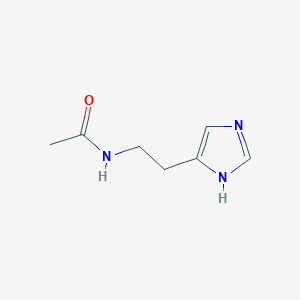
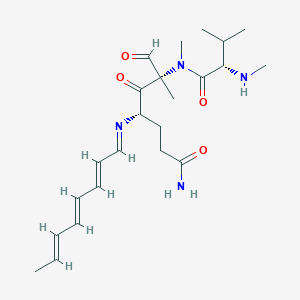
![(1R,2S,3S,5S)-Methyl 3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B153756.png)